![molecular formula C8H9Cl2N B1416266 2,5-dichloro-N-ethylaniline CAS No. 42265-81-6](/img/structure/B1416266.png)
2,5-dichloro-N-ethylaniline
Overview
Description
2,5-dichloro-N-ethylaniline is a chemical compound with the molecular formula C8H9Cl2N . It is used in various laboratory applications .
Synthesis Analysis
The synthesis of 2,5-dichloro-N-ethylaniline could potentially involve a Friedel Crafts acylation followed by a Clemmensen Reduction . Another possible method involves the charge–transfer interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and N-ethylaniline .Molecular Structure Analysis
The molecular structure of 2,5-dichloro-N-ethylaniline consists of a benzene ring with two chlorine atoms and an ethylamine group attached to it .Chemical Reactions Analysis
The charge–transfer interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and N-ethylaniline was studied, resulting in the formation of the monosubstituted final product . This reaction proceeds through an initial charge–transfer (CT) complex intermediate .Scientific Research Applications
Synthesis of Anilines
“2,5-dichloro-N-ethylaniline” is a type of aniline, which are important in the synthesis of a wide variety of compounds. Anilines can be synthesized through several methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
Chemical Copolymerization
“2,5-dichloro-N-ethylaniline” undergoes chemical copolymerization with aniline in aqueous 1M hydrochloric acid using potassium dichromate as an oxidizing agent. This process forms poly (2,5−dichloroaniline−co−aniline), which has potential applications in the production of polymers .
Formation of N− [2−hydroxy−1−naphthylidene]2,5−dichloroaniline
“2,5−Dichloroaniline” reacts with 2−hydroxy−1−naphthaldehyde to form N− [2−hydroxy−1−naphthylidene]2,5−dichloroaniline. This compound could have potential applications in the field of organic chemistry .
Detection of Aniline Derivatives
“2,5-Dichloroaniline” was used in a study to develop a fast and sensitive quantitative method for the detection of some aniline derivatives by solid-phase microextraction in gas chromatography-mass spectrometry .
Accumulation of Nitrite
“2,5-Dichloroaniline” was used in the accumulation of nitrite in the culture medium. This could have potential applications in the field of biochemistry and environmental science .
Safety and Hazards
2,5-dichloro-N-ethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .
properties
IUPAC Name |
2,5-dichloro-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDNMFHRRPMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651292 | |
Record name | 2,5-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-ethylaniline | |
CAS RN |
42265-81-6 | |
Record name | 2,5-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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